Propargyl-PEG5-CH2CO2-NHS is a chemical compound that serves as a versatile linker in bioconjugation applications. It is a derivative of polyethylene glycol (PEG) and contains both a propargyl group and a N-hydroxysuccinimide (NHS) ester. The presence of the hydrophilic PEG spacer enhances the solubility of the compound in aqueous environments, making it particularly useful for biological applications. This compound is primarily utilized for modifying biomolecules, such as peptides and proteins, through covalent bonding, thereby improving their stability and functionality.
This compound falls under the category of bioconjugation reagents and linkers, specifically designed for use in chemical biology and pharmaceutical research. It is classified as an amine-reactive reagent due to its ability to form stable amide bonds with primary amines.
The synthesis of Propargyl-PEG5-CH2CO2-NHS typically involves the reaction of PEG with propargyl alcohol and NHS esterification. The general steps include:
Propargyl-PEG5-CH2CO2-NHS features a linear structure comprising:
This structure allows for efficient conjugation through click chemistry reactions with azide-bearing compounds.
The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The presence of specific functional groups can be identified using infrared spectroscopy.
Propargyl-PEG5-CH2CO2-NHS primarily participates in two types of reactions:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion and purity of the final products .
The mechanism of action for Propargyl-PEG5-CH2CO2-NHS involves two key steps:
The efficiency of these reactions can be quantified by measuring yields through spectroscopic methods or chromatographic techniques.
Propargyl-PEG5-CH2CO2-NHS has several significant applications in scientific research:
Propargyl-PEG5-CH2CO2-NHS (CAS 1161883-51-7) is a heterobifunctional crosslinker with molecular formula C17H25NO9 and molecular weight 387.4 g/mol [3] [4]. Its architecture features three distinct functional domains that enable precise bioconjugation strategies. The N-hydroxysuccinimide (NHS) ester at one terminus serves as an amine-reactive moiety, forming stable amide bonds with primary amines (-NH2) in proteins, peptides, or amine-functionalized surfaces [3] [6]. The opposite terminus contains a propargyl group (-C≡CH) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions with azide-bearing molecules [2] [8]. Connecting these functional groups is a pentameric ethylene glycol spacer (PEG5) that significantly enhances aqueous solubility and reduces nonspecific binding interactions [3] [6].
Table 1: Structural Components of Propargyl-PEG5-CH2CO2-NHS
Component | Chemical Structure | Function |
---|---|---|
NHS Ester | (C17H25NO9) | Reacts with primary amines to form stable amide bonds |
PEG5 Spacer | -[CH2CH2O]5- | Enhances hydrophilicity and solubility; reduces steric hindrance |
Propargyl Group | -CH2-C≡CH | Forms triazole linkage via click chemistry with azides |
The molecular design strategically positions a methylene group (-CH2-) between the NHS ester and the PEG chain, creating an acetamide linkage that enhances stability against hydrolysis [4] [6]. This configuration maintains reagent integrity during storage at recommended temperatures (-20°C) while ensuring efficient reactivity upon use [3] [4].
The evolution of Propargyl-PEG5-CH2CO2-NHS represents a convergence of two transformative developments in bioconjugation chemistry: polyethylene glycol (PEG) modification and bioorthogonal click reactions. Early PEGylation technologies, emerging in the 1970s, primarily utilized linear or branched PEGs with simple terminal functionalities (e.g., methoxy or hydroxyl groups) to improve therapeutic protein pharmacokinetics [5]. These first-generation reagents lacked the orthogonality needed for complex bioconjugations. The discovery of copper-catalyzed azide-alkyne cycloaddition by Sharpless and Meldal in 2002 revolutionized the field, providing a highly specific reaction that proceeds efficiently under physiological conditions [7].
The mid-2000s witnessed the strategic integration of PEG spacers with click-compatible functional groups. Initial bifunctional PEG linkers featured short spacers (PEG1-PEG3) but exhibited limited solubility enhancement for hydrophobic payloads [5] [9]. This prompted the development of extended PEG chains, with Propargyl-PEG5-CH2CO2-NHS representing an optimized balance between hydrophilicity enhancement and minimal steric interference [3] [6]. Commercial availability of these reagents (circa 2010s) enabled researchers to access standardized, high-purity (≥95%) linkers without requiring complex synthetic procedures [4] [6].
Table 2: Evolution of Key PEG-Based Bioconjugation Reagents
Time Period | Development Stage | Key Innovations |
---|---|---|
1970s-1990s | First-Generation PEGs | Linear mPEG reagents for protein PEGylation; reduced immunogenicity but limited functionality |
Early 2000s | Heterobifunctional PEGs | NHS-maleimide linkers for thiol-amine conjugation; improved specificity |
Post-2002 | Click Chemistry Era | Incorporation of azide/alkyne groups with PEG spacers; enhanced reaction orthogonality |
2010s-Present | Optimized Linkers | Length-tuned PEG spacers (e.g., PEG4-PEG8); commercial availability of reagents like Propargyl-PEG5-CH2CO2-NHS |
Recent advances have focused on increasing PEG chain length diversity (e.g., Propargyl-PEG8-NHS ester, MW 533.6 g/mol) to address specific steric requirements while maintaining the critical NHS-propargyl bifunctionality [10]. The synthesis of branched propargyl PEG derivatives (e.g., NH-bis(PEG2-propargyl), MW 269.34 g/mol) further expanded architectural diversity for multivalent conjugations [9].
Propargyl-PEG5-CH2CO2-NHS serves as a fundamental tool in advanced bioconjugation strategies due to its dual functionality and biocompatibility. In antibody-drug conjugate (ADC) design, this linker enables precise "click-to-release" strategies where the NHS ester conjugates to lysine residues of antibodies, while the propargyl group facilitates attachment of azide-functionalized cytotoxins via triazole linkage formation [6] [7]. The PEG5 spacer significantly enhances conjugate solubility, addressing a key limitation in hydrophobic payload delivery [3] [6].
In nanotechnology applications, Propargyl-PEG5-CH2CO2-NHS modifies lipid-PEG conjugates (e.g., DSPE-PEG5-propargyl, MW 1034.39 g/mol) to create functionalized liposomes [5] [9]. These engineered nanoparticles enable targeted delivery through subsequent click conjugation of azide-modified targeting ligands (e.g., folate-PEG4-azide) [9]. Surface engineering represents another major application where the NHS ester functionalizes amine-coated substrates (e.g., silicon chips or gold surfaces), followed by click-mediated immobilization of biomolecular recognition elements like peptides, aptamers, or antibodies [3] [6].
The reagent's utility extends to biomolecular probes and diagnostic agents through conjugation with fluorescent dyes, radiotracers, or affinity tags. For example, folate-PEG3-propargyl (MW 610.62 g/mol) can be synthesized using this chemistry for targeted imaging applications [9]. The hydrophilic PEG spacer minimizes aggregation and maintains bioactivity of conjugated biomolecules, which is particularly valuable for in vivo applications where protein fouling compromises functionality [5] [7].
Table 3: Modern Applications of Propargyl-PEG5-CH2CO2-NHS
Application Domain | Conjugation Strategy | Functional Outcome |
---|---|---|
Antibody-Drug Conjugates | NHS: Antibody amines; Propargyl: Azide-drugs | Targeted cancer therapies with enhanced solubility |
Liposome Functionalization | NHS: DSPE lipid amines; Propargyl: Targeting ligands | Active-targeting nanoparticles for drug delivery |
Surface Engineering | NHS: Amine-coated surfaces; Propargyl: Azide-biomolecules | Biosensor interfaces with oriented biomolecular immobilization |
Diagnostic Probes | NHS: Protein amines; Propargyl: Azide-dyes | In vivo imaging agents with reduced aggregation |
Ongoing innovation explores hybrid conjugation approaches where Propargyl-PEG5-CH2CO2-NHS is combined with other orthogonal linkers (e.g., maleimide-thiol chemistry) to create multifunctional biomolecular assemblies. These strategies enable complex architectures such as bispecific antibodies with dual payloads, or multi-ligand targeted nanoparticles with precisely controlled ligand densities [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7